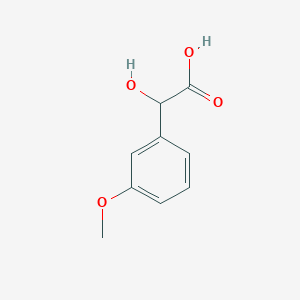

2-Hydroxy-2-(3-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRUJRPALUALSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943472 | |

| Record name | Hydroxy(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21150-12-9 | |

| Record name | 3-Methoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21150-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021150129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control of 2 Hydroxy 2 3 Methoxyphenyl Acetic Acid

Established Non-Asymmetric Synthetic Routes to 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

Non-asymmetric or racemic synthesis of this compound provides the compound as a mixture of both enantiomers. These methods are often characterized by their robustness and scalability.

Chemo-selective Synthesis from Precursors

A primary chemo-selective approach for the synthesis of hydroxymandelic acid derivatives involves the condensation of a phenol (B47542) with glyoxylic acid. While direct synthesis of this compound from 3-methoxyphenol (B1666288) and glyoxylic acid is not extensively documented, a well-established analogous reaction is the synthesis of its isomer, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA). In this process, guaiacol (B22219) undergoes a condensation reaction with glyoxylic acid under alkaline conditions. google.comacs.org This reaction's success suggests a plausible route for the target compound, where 3-methoxyphenol would be used as the starting precursor instead of guaiacol. The reaction proceeds via electrophilic substitution on the activated aromatic ring of the phenoxide ion.

Another fundamental and widely used method for the synthesis of mandelic acid and its derivatives is the cyanohydrin pathway. acs.org This process begins with the reaction of 3-methoxybenzaldehyde (B106831) with a cyanide source, such as sodium cyanide or potassium cyanide, to form the corresponding cyanohydrin, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile. osi.lv This intermediate is then subjected to hydrolysis, typically under acidic conditions, to yield the racemic carboxylic acid. acs.org

| Precursor 1 | Precursor 2 | Product | Key Reaction Type |

| 3-Methoxybenzaldehyde | Sodium Cyanide | 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile | Cyanohydrin formation |

| 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile | Water (acid-catalyzed) | This compound | Hydrolysis |

| 3-Methoxyphenol (proposed) | Glyoxylic Acid | This compound | Electrophilic substitution |

Multi-step Preparations and Process Optimization

The efficiency of multi-step syntheses, such as the cyanohydrin method, can be significantly enhanced through process optimization. Key parameters that are often fine-tuned include reaction temperature, pH, reaction time, and the molar ratio of reactants. For instance, in the synthesis of 4-hydroxy-3-methoxymandelic acid, it was found that the stability of glyoxylic acid is highly dependent on pH, temperature, and holding time, and optimizing these factors in the condensation step can lead to a significant increase in yield to as high as 88%. wiley.com

Advanced Stereoselective and Asymmetric Synthesis of this compound Enantiomers

Accessing the individual enantiomers of this compound is critical for applications where stereochemistry is key. This is achieved through various stereoselective and asymmetric synthetic methods.

Application of Chiral Catalysts in Enantioselective Production

The use of chiral catalysts to induce enantioselectivity in the synthesis of α-hydroxy acids is a prominent area of research. These catalysts can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts).

A potential strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of a prochiral precursor, such as 2-oxo-2-(3-methoxyphenyl)acetic acid (3-methoxybenzoylformic acid). This can be achieved using chiral metal hydrides or through catalytic hydrogenation with chiral metal complexes. For example, chiral rhodium and ruthenium phosphine (B1218219) complexes have been successfully employed in the asymmetric hydrogenation of various α-keto esters. rsc.org

Another approach is the enantioselective addition of a cyanide equivalent to 3-methoxybenzaldehyde. Chiral Lewis acid catalysts, such as those based on titanium or aluminum, can coordinate to the aldehyde, creating a chiral environment that directs the nucleophilic attack of the cyanide to one face of the carbonyl group. For instance, a chiral gadolinium catalyst has been used for the enantioselective conjugate addition of cyanide to α,β-unsaturated N-acylpyrroles. nih.gov Similarly, chiral salen-titanium complexes have been utilized for the enantioselective cyanation of benzaldehyde (B42025). researchgate.net Organocatalysts, such as cyclic dipeptides, have also been shown to catalyze the asymmetric hydrocyanation of aldehydes like 3-phenoxybenzaldehyde. acs.org While specific applications of these catalysts for the synthesis of this compound are not extensively reported, these examples demonstrate the potential of this approach.

| Catalytic System | Reaction Type | Precursor |

| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | 2-Oxo-2-(3-methoxyphenyl)acetic acid |

| Chiral Titanium/Gadolinium Complexes | Enantioselective Cyanation | 3-Methoxybenzaldehyde |

| Chiral Organocatalysts (e.g., dipeptides) | Enantioselective Hydrocyanation | 3-Methoxybenzaldehyde |

Enzymatic and Biocatalytic Strategies for Stereocontrol

Enzymes are highly efficient and selective catalysts for the synthesis of chiral compounds. For the production of enantiopure this compound, several enzymatic strategies can be employed.

One of the most effective methods is the enantioselective hydrolysis of the racemic nitrile intermediate, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile, using a nitrilase enzyme. A study on the synthesis of (R)-2-methoxymandelic acid demonstrated a highly efficient one-pot, dynamic kinetic resolution process using an engineered nitrilase. google.com This process achieved a high enantiomeric excess (97% ee) and a good isolated yield (70%). google.com The use of a nitrilase allows for the selective conversion of one enantiomer of the cyanohydrin to the corresponding carboxylic acid, leaving the other enantiomer unreacted, which can then be separated.

Lipases and esterases are another class of enzymes that can be used for the kinetic resolution of racemic this compound or its esters. This involves the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester derivative.

| Enzyme Class | Strategy | Substrate |

| Nitrilase | Enantioselective Hydrolysis / Dynamic Kinetic Resolution | Racemic 2-hydroxy-2-(3-methoxyphenyl)acetonitrile |

| Lipase/Esterase | Kinetic Resolution (Esterification/Hydrolysis) | Racemic this compound or its ester |

Diastereoselective Approaches in Derivative Synthesis

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one, with the existing stereocenter influencing the stereochemical outcome of the reaction. This approach is particularly useful for synthesizing derivatives of this compound with multiple stereocenters.

A common strategy involves the use of a chiral auxiliary. The chiral acid can be coupled with a chiral alcohol to form a diastereomeric mixture of esters. These diastereomers can often be separated by physical methods like crystallization or chromatography. Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the enantiomerically pure acid derivatives.

Alternatively, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction. For example, the diastereoselective alkylation of β-amino ester enolates has been shown to proceed with high selectivity. nih.gov In a similar vein, the alkylation of an ester or amide derivative of this compound, where the ester or amide is derived from a chiral alcohol or amine, could be used to introduce a new substituent in a diastereoselective manner. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary.

Chemical Modifications and Derivatization Reactions of this compound

The presence of three distinct functional groups—a carboxylic acid, a secondary alcohol, and an activated aromatic ring—makes this compound a versatile platform for chemical modification.

Functional Group Transformations: Oxidation and Reduction

The secondary alcohol and carboxylic acid moieties are amenable to various oxidation and reduction reactions.

Oxidation: The benzylic alcohol can be oxidized to a ketone, which would yield 3-methoxyphenylglyoxylic acid . A comprehensive study on the oxidation of mandelic acid by permanganate (B83412) shows that the primary product is phenylglyoxylic acid, with benzaldehyde formed in subsequent steps. rsc.org Similar reactivity is expected for the 3-methoxy derivative. Stronger oxidizing conditions can lead to oxidative cleavage of the C-C bond between the carbonyl and carboxyl groups, ultimately yielding 3-methoxybenzoic acid .

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would result in the formation of 1-(3-methoxyphenyl)ethane-1,2-diol . The reduction of the benzylic alcohol is less common but could be achieved under specific catalytic hydrogenation conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, with the position of substitution governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-director, while the α-hydroxyacetic acid group [-CH(OH)COOH] is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates the regioselectivity.

Therefore, electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the methoxy group (C2, C4, and C6). The C4 position is sterically the most accessible and electronically favored, being para to the activating -OCH₃ group and meta to the deactivating side chain.

Nucleophilic aromatic substitution on the unsubstituted ring is generally not feasible. However, the methoxy group can undergo cleavage (O-demethylation) under harsh conditions with strong acids like HBr or BBr₃ to yield the corresponding phenol, 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid .

Synthesis of Esters, Amides, and Other Conjugates of this compound

The carboxylic acid functionality is readily converted into a variety of derivatives, most notably esters and amides.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) or by using coupling agents. organic-chemistry.org For example, reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or boron trifluoride-methanol complex would yield methyl 2-hydroxy-2-(3-methoxyphenyl)acetate . sigmaaldrich.com This method is efficient for preparing simple alkyl esters.

Amide Synthesis: Amide formation typically requires activation of the carboxylic acid. libretexts.org Common methods include:

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU are used to form a highly reactive intermediate in situ, which then reacts with a primary or secondary amine to form the corresponding amide. fishersci.it

Acid Chlorides: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-2-oxo-2-(3-methoxyphenyl)acetyl chloride can then react readily with an amine in the presence of a base (Schotten-Baumann reaction) to give the amide. tifr.res.in

An example reaction with aniline (B41778) would produce N-phenyl-2-hydroxy-2-(3-methoxyphenyl)acetamide .

| Reagent/Method | Derivative Formed |

| Methanol, H⁺ | Methyl Ester |

| Amine, Coupling Agent (e.g., EDC) | Amide |

| Thionyl Chloride followed by Amine | Amide |

Elaboration into Complex Heterocyclic Systems (e.g., Furoquinolinylacetic Acids)

The structural framework of this compound can be used as a starting point for the synthesis of more complex molecules, including heterocyclic systems. A relevant strategy is the construction of fused ring systems through multicomponent reactions.

For instance, a simple and efficient protocol has been developed for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid . mdpi.com This synthesis involves a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The key intermediate in this process is an arylglyoxal.

As discussed previously, this compound can be oxidized to 3-methoxyphenylglyoxylic acid . This glyoxylic acid derivative, or the corresponding glyoxal (B1671930), could serve as a key precursor in similar multicomponent reactions. By reacting it with other suitable building blocks, such as substituted aminophenols or other nitrogen-containing nucleophiles, it is possible to construct a variety of complex heterocyclic systems, demonstrating the utility of this compound as a versatile synthetic intermediate.

Advanced Analytical Characterization and Structural Elucidation of 2 Hydroxy 2 3 Methoxyphenyl Acetic Acid

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques are indispensable for probing the molecular architecture of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the proton spectrum reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic proton, and the acidic/hydroxyl protons. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. The methoxy group protons present as a sharp singlet at approximately δ 3.8 ppm. The benzylic proton (α-proton) adjacent to the hydroxyl and carboxyl groups is a key diagnostic signal, appearing as a singlet around δ 5.1 ppm. The acidic protons of the carboxylic acid and alcohol groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around δ 175-180 ppm. The aromatic carbons resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group (C3) appearing at the lower field end of this range (around δ 160 ppm) and the carbon bearing the side chain (C1) also being distinct. The benzylic carbon (α-carbon) attached to the hydroxyl group is found around δ 73 ppm, and the methoxy carbon appears at approximately δ 55 ppm.

2D-NMR Techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, an HSQC experiment would show a cross-peak connecting the benzylic proton signal (~δ 5.1 ppm) with the benzylic carbon signal (~δ 73 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~176.5 |

| Aromatic C-O | - | ~159.8 |

| Aromatic C-CH(OH) | - | ~139.9 |

| Aromatic C-H | ~7.28 (t) | ~129.8 |

| Aromatic C-H | ~6.95 (d) | ~119.9 |

| Aromatic C-H | ~6.85 (d) | ~114.3 |

| Aromatic C-H | ~6.90 (s) | ~113.2 |

| Benzylic CH(OH) | ~5.10 (s) | ~73.0 |

| Methoxy (OCH₃) | ~3.80 (s) | ~55.2 |

Note: The data presented are typical predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₁₀O₄), the expected exact mass is 182.0579 Da. HRMS analysis, typically using ESI, would confirm this mass with high precision (e.g., within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound. In negative ion mode, ESI-MS would readily detect the deprotonated molecule [M-H]⁻ at m/z 181.0506. Fragmentation (MS/MS) of this ion could lead to the loss of the carboxyl group (as CO₂) to yield an ion at m/z 137, which corresponds to the 3-methoxyphenylmethanolate anion.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is the premier technique for analyzing the compound in complex mixtures. An LC-MS method would provide the retention time of the compound as well as its mass spectrum, offering a high degree of certainty in its identification. LC-MS is frequently used for in-house quality control of this and related specialty chemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound in its native form due to its low volatility and thermal lability. However, analysis is possible after derivatization, for instance, by silylating the hydroxyl and carboxylic acid groups to form a more volatile and stable trimethylsilyl (B98337) (TMS) derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A very broad absorption band is expected in the region of 3400-2400 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid, overlapping with the O-H stretch of the alcohol. The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a strong, sharp peak typically between 1700 and 1750 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ether, alcohol, and carboxylic acid functionalities produce strong signals in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid & Alcohol |

| ~1715 | C=O stretch | Carboxylic Acid |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1050 | C-O stretch | Secondary Alcohol |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the methoxy-substituted benzene (B151609) ring. It is expected to show absorption maxima (λmax) around 220 nm and 275 nm, corresponding to π→π* electronic transitions within the aromatic system. The exact position and intensity (molar absorptivity) of these bands can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for performing accurate quantitative measurements.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. Due to the compound's polarity, reversed-phase HPLC is typically employed.

A common setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., 275 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of >98% is often required for research-grade material.

Table 3: Typical HPLC Parameters for the Analysis of Mandelic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% acid, e.g., Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detector | UV at ~275 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Reference: Conditions are based on typical methods for mandelic acid derivatives.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, direct injection into a GC system is challenging due to the compound's high polarity and low volatility, stemming from its carboxylic acid and hydroxyl functional groups. mdpi.com These properties can lead to poor peak shape, low sensitivity, and strong adsorption onto the chromatographic column. mdpi.commdpi.com

To overcome these limitations, a crucial derivatization step is necessary prior to GC-FID analysis. mdpi.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization strategies for mandelic acid and its analogs include:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl or ethyl ester. mdpi.com

Etherification or Acylation: The hydroxyl group is converted into an ether (e.g., methyl ether) or an acetylated ester. mdpi.com

These modifications reduce the compound's polarity and hydrogen-bonding capacity, facilitating its transition into the gas phase and improving chromatographic performance. Once derivatized, the compound can be effectively separated on a suitable capillary column. For chiral analysis, specialized chiral stationary phases, such as those based on cyclodextrins, are employed to resolve the enantiomers of the derivatized acid. mdpi.com

The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds. It operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions that produce a measurable electrical current proportional to the mass of the analyte. mdpi.com While GC-FID is a powerful quantitative tool, it does not provide structural information, and its response can be affected by the presence of water or other solvents in the sample, sometimes necessitating specific sample preparation protocols like liquid-liquid extraction or the use of co-solvents. nih.govunicam.it

The table below outlines typical instrumental parameters for the GC-FID analysis of derivatized mandelic acid analogs. mdpi.commdpi.com

Table 1: Illustrative GC-FID Parameters for Analysis of Derivatized Mandelic Acid Analogs

| Parameter | Typical Setting | Purpose |

| Injector | ||

| Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |

| Temperature | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte. mdpi.comnih.gov |

| Split Ratio | 10:1 to 50:1 | Adjusted based on sample concentration to avoid column overload or improve sensitivity. mdpi.comcuny.edu |

| Column | ||

| Type | Chiral Capillary Column (e.g., Cyclodextrin-based) | For separation of enantiomers. mdpi.com |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and efficiency. nih.gov |

| Oven Program | ||

| Initial Temperature | 60 - 100°C | Allows for focusing of the analytes at the head of the column. mdpi.commdpi.com |

| Ramp Rate | 10 - 30°C/min | Programmed temperature increase to elute compounds based on boiling point. mdpi.com |

| Final Temperature | 230 - 300°C | Ensures elution of all components. mdpi.comnih.gov |

| Detector (FID) | ||

| Temperature | 280 - 360°C | Prevents condensation of eluted compounds. mdpi.comnih.gov |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry analytes through the column. mdpi.com |

| Fuel Flow (H₂) | ~30 mL/min | Supports the detector flame. mdpi.com |

| Oxidizer Flow (Air) | ~300 mL/min | Supports the detector flame. mdpi.com |

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of charged species like this compound, particularly for chiral separations. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge, size, and shape. For chiral compounds, enantiomers have identical physical properties but can be separated by adding a chiral selector to the background electrolyte (BGE). researchgate.net

In a typical CE method for separating the enantiomers of mandelic acid derivatives, a fused-silica capillary is filled with a BGE containing a chiral selector. researchgate.net Vancomycin, a macrocyclic glycopeptide antibiotic, has been successfully used as a chiral selector for resolving aromatic α-hydroxy acids. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities and thus migrate at different velocities through the capillary.

Detection is often performed using indirect UV detection, where a UV-absorbing compound is added to the BGE. The analyte displaces this chromophore, causing a decrease in absorbance as it passes the detector, which is recorded as a negative peak. researchgate.net This method is useful when the analyte itself has a poor UV chromophore. The high efficiency of CE allows for excellent resolution of enantiomers with short analysis times and minimal solvent consumption.

The table below summarizes key parameters for a representative CE method for the chiral separation of mandelic acid derivatives. researchgate.net

Table 2: Representative Capillary Electrophoresis Parameters for Chiral Separation of Mandelic Acid Derivatives

| Parameter | Condition | Function |

| Capillary | ||

| Type | Polyacrylamide-coated Fused-Silica | Coating minimizes analyte adsorption to the capillary wall. researchgate.net |

| Background Electrolyte (BGE) | ||

| Composition | 10 mM Benzoic acid / L-Histidine | Provides buffering capacity and serves as the chromophore for indirect UV detection. researchgate.net |

| pH | 5.0 | Optimizes the charge of the analyte and the interaction with the chiral selector. researchgate.net |

| Chiral Selector | Vancomycin | Forms diastereomeric complexes with the enantiomers, enabling their separation. researchgate.net |

| Separation Conditions | ||

| Voltage | ~15-30 kV | Driving force for the electrophoretic separation. |

| Temperature | ~25°C | Controlled to ensure reproducible migration times. |

| Detection | ||

| Method | Indirect UV Detection | Allows for detection of non-UV absorbing analytes. researchgate.net |

| Wavelength | Set to the λmax of the BGE chromophore (e.g., Benzoic acid) | Monitors the displacement of the chromophore by the analyte. |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for its closely related isomer, DL-4-Hydroxy-3-methoxymandelic acid (Vanillylmandelic acid). nih.gov The analysis of this structure provides valuable insights that can be reasonably extrapolated to understand the solid-state properties of this compound.

The crystal structure of DL-4-Hydroxy-3-methoxymandelic acid reveals a racemic mixture crystallizing in the monoclinic space group P2₁/n. nih.gov The molecules are linked by a network of intermolecular hydrogen bonds involving the carboxylic acid and hydroxyl groups. This hydrogen-bonding network is a dominant feature that dictates the crystal packing and influences physical properties such as melting point and solubility. The methoxy group's orientation relative to the phenyl ring and the conformation of the acetic acid side chain are precisely defined. Such detailed structural knowledge is invaluable for understanding intermolecular interactions and for computational modeling studies.

The crystallographic data for DL-4-Hydroxy-3-methoxymandelic acid is presented in the table below. nih.gov

Table 3: Crystallographic Data for DL-4-Hydroxy-3-methoxymandelic Acid

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system where the cell has three unequal axes, with one oblique angle. nih.gov |

| Space Group | P 1 2₁/n 1 | Describes the symmetry elements of the unit cell. nih.gov |

| Unit Cell Dimensions | ||

| a | 10.086 Å | Length of the 'a' axis of the unit cell. nih.gov |

| b | 8.829 Å | Length of the 'b' axis of the unit cell. nih.gov |

| c | 10.503 Å | Length of the 'c' axis of the unit cell. nih.gov |

| α | 90° | Angle between 'b' and 'c' axes. nih.gov |

| β | 103.43° | Angle between 'a' and 'c' axes. nih.gov |

| γ | 90° | Angle between 'a' and 'b' axes. nih.gov |

| Volume | 909.1 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. nih.gov |

Biological Activities and Pharmacological Potential of 2 Hydroxy 2 3 Methoxyphenyl Acetic Acid

In Vitro and In Vivo Biological Activity Profiles

The biological activity of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and its isomers is influenced by the presence and position of its functional groups. The hydroxyl and methoxy (B1213986) substituents on the phenyl ring are key determinants of its interaction with biological systems.

The antioxidant capacity of mandelic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring. nih.gov The presence of hydroxyl and methoxy groups can enhance the antioxidant potential compared to unsubstituted mandelic acid. nih.gov The primary mechanism often involved in the radical-scavenging activity of phenolic compounds is the hydrogen atom transfer (HAT) process, where the antioxidant donates a hydrogen atom from its hydroxyl group to neutralize a free radical. nih.gov The efficiency of this process is related to the bond dissociation energy (BDE) of the hydroxyl group; a lower BDE value indicates a higher antioxidant capacity. nih.gov

Studies on various mandelic acid derivatives have demonstrated a range of antioxidant activities. For instance, in comparative assays, derivatives with multiple hydroxyl groups, such as 3,4-dihydroxymandelic acid, show very strong antioxidant properties. nih.gov The introduction of a methoxy group also modulates this activity. nih.gov While specific studies on the reactive oxygen species (ROS) scavenging properties of this compound are not extensively detailed in the provided results, research on the closely related isomer, 2-(2-hydroxy-4-methoxyphenyl)acetic acid, has shown it can significantly reduce ROS levels in human fibroblast cells under oxidative stress, thereby improving cell viability. This suggests a protective role against oxidative damage. The antioxidant mechanism for this related compound is attributed to the hydroxyl group's ability to donate electrons to neutralize free radicals.

The antioxidant activity of various mandelic acid derivatives has been quantified using several standard assays.

Table 1: Antioxidant Activity of Mandelic Acid Derivatives in Different Assays This table is interactive. Users can sort columns and filter data.

| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay Ranking | CUPRAC Assay Ranking |

|---|---|---|---|---|

| Mandelic Acid | No Activity | No Activity | 2 | 2 |

| 3-Hydroxymandelic Acid | No Activity | No Activity | 1 | 1 |

| 4-Hydroxy-3-methoxymandelic acid | Weaker than 3,4-di-hydroxymandelic acid | Weaker than 3,4-di-hydroxymandelic acid | 3 | 3 |

| 3,4-Dihydroxymandelic acid | Highest Activity | Highest Activity | 4 | 4 |

Source: Adapted from spectroscopic characterization and antioxidant properties studies. nih.gov

Derivatives of mandelic acid have shown potential as anti-inflammatory agents. Research on the isomer 2-(2-hydroxy-4-methoxyphenyl)acetic acid indicates it can inhibit pro-inflammatory cytokines. The mechanism for this effect involves the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of the genetic transcription of inflammatory molecules. In animal models of arthritis, administration of this compound led to reduced swelling and less infiltration of inflammatory cells. Another related phenylpropanoid compound was found to inhibit inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by blocking the phosphorylation of NF-κB and the MAPK signaling pathway. mdpi.com The anti-inflammatory activity of some compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. mdpi.com

The potential for mandelic acid derivatives to act as anticancer agents has been explored in various cancer cell lines. For example, 2-(2-hydroxy-4-methoxyphenyl)acetic acid demonstrated a dose-dependent reduction in the viability of MCF-7 breast cancer cells. The mechanism underlying this effect was the induction of apoptosis, or programmed cell death, which was confirmed by the activation of caspase pathways. Apoptosis induction is a key strategy in cancer therapy. nih.gov Similarly, other related hydroxylated biphenyl (B1667301) compounds have been shown to have effective, dose-dependent antiproliferative activity against melanoma cell lines while having poor efficacy against normal fibroblast cells. mdpi.com These compounds were found to inhibit clonal tumor cell proliferation in a long-lasting and irreversible manner. mdpi.com The anticancer properties of aspirin (B1665792) have also been linked to its ability to induce apoptosis in various tumor types. nih.gov

Alpha-hydroxy acids, including mandelic acid and its derivatives, are known for their antimicrobial properties. nih.gov The antimicrobial activity is often linked to the compound's hydrophobicity, which allows for better penetration through the microbial cell membrane, and its pro-oxidative activity. nih.gov In many cases, derivatives of mandelic acid exhibit higher antimicrobial activity than the parent compound itself, likely due to increased lipophilicity. nih.gov

Studies on 2-hydroxyphenylacetic acid have demonstrated antibacterial activity against strains such as E. coli, K. aerogenes, P. fluorescens, and B. subtilis, as well as antifungal activity against C. albicans. mdpi.com A proposed mechanism for a related compound, 2-(2-hydroxy-4-methoxyphenyl)acetic acid, is the disruption of microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activities of mandelic acid derivatives are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features, such as the type and position of substituents on the phenyl ring and the stereochemistry of the chiral center, influence pharmacological effects.

This compound is a chiral molecule, meaning it exists as a pair of enantiomers (mirror-image isomers) that are non-superimposable. nih.gov It is well-established that different enantiomers of a chiral compound can exhibit significantly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The basis for this chiral recognition is often described by the "three-point interaction model," where one enantiomer can form a more stable complex with a biological target by interacting at three specific points, while its mirror image can only interact at two. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. nih.gov For mandelic acid derivatives, the hydrogen-bond donor properties of the hydroxyl and carboxylic acid groups play a key role in their chiral recognition and, consequently, their biological selectivity. nih.gov Systematic studies using various substituted mandelic acid compounds help establish rules for predicting how structure correlates with chiral selectivity. nih.gov

Impact of Aromatic Ring and Alpha-Carbon Substituents on Biological Potency

The biological potency of a molecule like this compound is intrinsically linked to the nature and position of substituents on its aromatic ring and alpha-carbon. The presence of a methoxy (-OCH3) group at the meta-position (position 3) of the phenyl ring and a hydroxyl (-OH) group at the alpha-carbon of the acetic acid side chain are defining features that influence its electronic properties, reactivity, and interactions with biological targets.

The introduction of a hydroxyl group at the alpha-carbon (the carbon adjacent to the carboxyl group) creates a chiral center, meaning the compound can exist as two different enantiomers ((R) and (S)). This stereochemical complexity is highly relevant in pharmacology, as different enantiomers of a drug often exhibit vastly different biological activities and metabolic fates. The alpha-hydroxy group also increases the molecule's polarity and its capacity for hydrogen bonding, which can be critical for binding to the active sites of enzymes or receptors. The transformation of a phenylacetic acid to an alpha-hydroxyphenylacetic acid (a mandelic acid derivative) changes its chemical nature, potentially opening new avenues for biological interactions not possible for the parent compound, 3-methoxyphenylacetic acid.

| Substituent/Feature | Position | General Impact on Biological Potency | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Aromatic Ring (meta-position) | Electron-donating properties can modulate ring reactivity and interaction with biological targets. Influences overall lipophilicity. | mdpi.com |

| Hydroxyl (-OH) | Alpha-Carbon | Introduces a chiral center, leading to stereoisomers with potentially different activities. Increases polarity and hydrogen bonding potential. | |

| Halogens (e.g., -Cl) | Aromatic Ring (General) | Electron-withdrawing effects alter acidity and reactivity. Increases lipophilicity, which can affect bioavailability and toxicity. | eurochlor.org |

| Additional Hydroxyl (-OH) | Aromatic Ring (General) | Increases polarity and potential for hydrogen bonding. Can be crucial for antioxidant activity through radical scavenging. | mdpi.com |

Pharmacological Mechanisms of Action and Target Identification

Enzyme Inhibition and Activation Studies

While specific enzyme inhibition or activation studies for this compound are not extensively documented, its structure suggests potential interactions with various enzymes. Phenylacetic acid derivatives are known to be substrates or inhibitors for several enzyme systems. For instance, the related compound 3-Hydroxyphenylacetic acid is a known substrate for the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase. hmdb.ca The structural similarity implies that this compound could potentially interact with enzymes involved in amino acid or xenobiotic metabolism.

The alpha-hydroxy carboxylic acid moiety is a key structural feature in inhibitors of enzymes such as lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase. The ability of the hydroxyl and carboxyl groups to chelate metal ions could also be a mechanism for inhibiting metalloenzymes. Furthermore, processes involving enzymatic hydrolysis, such as those catalyzed by lipases, have been used in the enantioselective synthesis of related compounds like (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, highlighting the susceptibility of this class of molecules to enzymatic transformation. google.com

Receptor Binding and Downstream Signaling Pathway Interactions

The potential for this compound to bind to cellular receptors is largely dictated by its functional groups. The hydroxyl, methoxy, and carboxylic acid groups can all participate in hydrogen bonding and other non-covalent interactions with the binding pockets of receptors. These interactions are fundamental to modulating receptor activity and initiating downstream signaling cascades. For example, many neurotransmitter receptors and hormone receptors possess binding sites that accommodate phenyl rings with polar substituents. The specific substitution pattern on the aromatic ring would determine the binding affinity and specificity for any given receptor.

Exploration of Role in Neurotransmitter Metabolism and Neurological Modulation

Phenylacetic acid derivatives are structurally related to several key metabolites of neurotransmitters. For example, homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is a major metabolite of dopamine. 3-Hydroxyphenylacetic acid is also a known human metabolite associated with the tyrosine metabolism pathway. hmdb.ca Given these relationships, it is plausible that this compound could influence neurological processes. It might act as a competitive inhibitor for enzymes involved in the synthesis or degradation of catecholamine neurotransmitters or interact with their receptors. However, without direct experimental evidence, its role in neurological modulation remains speculative.

Therapeutic Applications and Medicinal Chemistry Relevance

Role as a Precursor or Lead Compound in Drug Discovery and Synthesis

This compound holds significant potential as a precursor or lead compound in the field of medicinal chemistry. Phenylacetic acid and its derivatives are valuable building blocks for the synthesis of a wide range of pharmaceuticals and other organic compounds. wikipedia.orghmdb.ca For example, p-methoxyphenylacetic acid is used as an intermediate in the synthesis of the cardiovascular drug diltiazem (B1670644) and the cough suppressant dextromethorphan. google.com

The alpha-hydroxy acid functionality, characteristic of mandelic acids, introduces a chiral center, making this compound a valuable chiral synthon. Enantiomerically pure mandelic acids are crucial starting materials for the asymmetric synthesis of more complex molecules. The ability to undergo various chemical transformations, including oxidation of the secondary alcohol, esterification of the carboxylic acid, and substitution on the aromatic ring, makes it a versatile scaffold for developing new therapeutic agents. Its structure could serve as the foundation for creating libraries of novel compounds to be screened for various biological activities, from antimicrobial to anticancer effects.

| Compound | Role in Synthesis | Reference |

|---|---|---|

| Phenylacetic acid | Precursor for penicillin, amphetamines, and methamphetamine. | wikipedia.org |

| 4-Methoxyphenylacetic acid | Intermediate for pharmaceuticals like diltiazem and other organic compounds. | hmdb.ca |

| (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | Intermediate in the synthesis of Diltiazem. | google.comgoogleapis.com |

| 2-(2-Hydroxy-4-methoxyphenyl)acetic acid | Serves as a building block in organic synthesis, for example, in creating agrochemicals. |

Potential as a Therapeutic Agent for Oxidative Stress-Related or Inflammatory Diseases

While direct and extensive research on the therapeutic application of this compound in oxidative stress-related or inflammatory diseases is not widely documented in publicly available literature, its structural features suggest a potential for such activities. The presence of a hydroxyl group and a methoxyphenyl moiety are common characteristics in many compounds known to possess antioxidant and anti-inflammatory properties.

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous chronic diseases. Compounds with the ability to scavenge free radicals are therefore of significant therapeutic interest. The phenolic hydroxyl group in the structure of this compound could potentially donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage. This potential is supported by studies on structurally similar compounds. For instance, research on other hydroxyphenylacetic acid derivatives has demonstrated notable antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. Chronic inflammation contributes to the pathogenesis of a wide range of disorders. The anti-inflammatory potential of phenolic compounds is well-established and often attributed to their ability to modulate inflammatory pathways. For example, some related methoxyphenyl derivatives have been shown to inhibit the production of pro-inflammatory mediators. While specific studies on this compound are lacking, its chemical structure warrants investigation into its potential to modulate inflammatory responses, possibly through the inhibition of enzymes like cyclooxygenases (COX) or by affecting pro-inflammatory cytokine signaling.

Comparative Pharmacological Analysis with Structurally Related Bioactive Compounds

To better understand the potential pharmacological profile of this compound, a comparative analysis with structurally related compounds that have been more extensively studied is beneficial. This comparison can offer insights into how minor structural modifications can influence biological activity.

A number of methoxyphenylacetic acid derivatives and other related phenolic compounds have demonstrated significant antioxidant and anti-inflammatory effects. For instance, 2-(2-hydroxy-4-methoxyphenyl)acetic acid , a positional isomer of the target compound, has been reported to possess antioxidant capabilities by reducing ROS levels in cells and has shown anti-inflammatory effects in animal models of arthritis. Another related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite of dietary polyphenols, has been shown to decrease oxidative stress and regulate the expression of antioxidant enzymes. nih.govmdpi.com Furthermore, derivatives of cinnamic acid, which share the methoxyphenyl group, have also been investigated for their antioxidant and anti-inflammatory activities. mdpi.com

The table below provides a comparative overview of this compound and some of its structurally related compounds with known bioactive properties.

| Compound Name | Structure | Key Bioactive Properties |

| This compound | C₉H₁₀O₄ | Potential for antioxidant and anti-inflammatory activity based on structural motifs. |

| 2-(2-hydroxy-4-methoxyphenyl)acetic acid | C₉H₁₀O₄ | Exhibits antioxidant and anti-inflammatory properties. |

| 3-Hydroxy-4-methoxyphenylacetic acid | C₉H₁₀O₄ | A known metabolite with potential biological activities. |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | C₁₀H₁₂O₄ | Demonstrates significant antioxidant effects and modulates oxidative stress. nih.govmdpi.com |

| 2-Methoxyphenylacetic acid | C₉H₁₀O₃ | Studied for potential anti-inflammatory and analgesic effects. cymitquimica.com |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | A plant metabolite and intermediate for pharmaceuticals. |

The comparative data suggests that the presence and position of hydroxyl and methoxy groups on the phenyl ring, as well as the nature of the acetic acid side chain, are critical determinants of the pharmacological activity of these compounds. The additional hydroxyl group at the alpha-carbon of the acetic acid moiety in this compound introduces a chiral center and may influence its binding to biological targets, potentially leading to a unique pharmacological profile compared to its non-hydroxylated counterparts.

Metabolic Fate and Biotransformation Pathways of 2 Hydroxy 2 3 Methoxyphenyl Acetic Acid

Identification of Major Metabolites and Corresponding Biotransformation Reactions

The metabolism of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is anticipated to proceed through several key biotransformation reactions, primarily targeting the methoxy (B1213986), hydroxyl, and carboxylic acid functional groups. These reactions are categorized as Phase I (functionalization) and Phase II (conjugation) metabolic pathways.

Phase I Reactions: The principal Phase I reactions are predicted to be O-demethylation and oxidation.

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a common metabolic route for anisole-type compounds. nih.govmdpi.com This reaction would yield 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid, converting the methyl ether into a phenolic hydroxyl group.

Oxidation: The secondary alcohol group (alpha-hydroxy) can be oxidized to a ketone. This is analogous to the metabolism of mandelic acid to phenylglyoxylic acid. researchgate.net This transformation would result in the formation of 2-Oxo-2-(3-methoxyphenyl)acetic acid.

Phase II Reactions: Following Phase I transformations, or acting directly on the parent compound, Phase II conjugation reactions enhance water solubility and facilitate excretion. nih.govacs.org

Glucuronidation: The phenolic hydroxyl group (formed after O-demethylation), the alpha-hydroxyl group, and the carboxylic acid moiety are all susceptible to glucuronidation. This involves the enzymatic addition of a glucuronic acid moiety, a major pathway for clearing phenols, alcohols, and carboxylic acids. nih.govresearchgate.netrsc.org

Sulfation: The newly formed phenolic hydroxyl group and the existing alpha-hydroxyl group can also undergo sulfation, where a sulfonate group is added. nih.govnih.gov Sulfation is a common route for the metabolism of phenolic compounds. nih.gov

Based on these established pathways, a table of predicted major metabolites is presented below.

Interactive Data Table: Predicted Major Metabolites of this compound

| Metabolite Name | Predicted Precursor | Biotransformation Reaction | Metabolic Phase |

| 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid | Parent Compound | O-Demethylation | Phase I |

| 2-Oxo-2-(3-methoxyphenyl)acetic acid | Parent Compound | Oxidation | Phase I |

| This compound glucuronide | Parent Compound | Glucuronidation | Phase II |

| 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid glucuronide | 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid | Glucuronidation | Phase II |

| 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid sulfate (B86663) | 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid | Sulfation | Phase II |

Elucidation of Enzyme Systems Involved in Metabolic Processing

The biotransformation of this compound is expected to be mediated by well-characterized enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is primarily responsible for Phase I oxidative metabolism.

O-demethylation of the 3-methoxy group is likely catalyzed by CYP enzymes. Studies on other methoxyflavones and methoxy-containing compounds have shown that CYP1A1, CYP1A2, and CYP1B1 are highly active in O-demethylation reactions. nih.govmdpi.com The specific isoforms involved would depend on their expression levels in metabolic tissues like the liver.

Oxidation of the alpha-hydroxy group to a ketone, similar to the conversion of mandelic acid, may also be mediated by dehydrogenases or certain CYP enzymes. wikipedia.org

Conjugating Enzymes: These enzymes are responsible for the Phase II reactions.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): This family of enzymes catalyzes the transfer of glucuronic acid to the parent compound or its Phase I metabolites. Phenolic groups, alcoholic hydroxyls, and carboxylic acids are all known substrates for UGTs, suggesting multiple potential sites for glucuronidation on the molecule and its metabolites. acs.orgresearchgate.net

Sulfotransferases (SULTs): SULTs are responsible for transferring a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups. The phenolic metabolite (2-Hydroxy-2-(3-hydroxyphenyl)acetic acid) would be a primary substrate for sulfation. nih.govnih.govnih.gov

The following table summarizes the enzyme systems predicted to be involved in the metabolism.

Interactive Data Table: Predicted Enzyme Systems in the Metabolism of this compound

| Biotransformation Reaction | Enzyme Family | Specific Enzymes (Predicted) |

| O-Demethylation | Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 |

| Oxidation | Dehydrogenases / CYPs | Mandelate dehydrogenase-like enzymes, various CYPs |

| Glucuronidation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | UGT1A family, UGT2B family |

| Sulfation | Sulfotransferases (SULTs) | SULT1A1, SULT1E1 |

Analysis of Interspecies Differences in Metabolic Profiles

Significant interspecies variations in drug metabolism are common, and differences in the metabolic profile of this compound across various species can be anticipated. These differences primarily arise from variations in the expression and activity of metabolic enzymes. hmdb.ca

Cytochrome P450 Enzymes: The expression levels and substrate specificities of CYP isoforms can vary considerably between humans, rats, mice, and other laboratory animals. For instance, studies on the O-demethylation of other compounds have revealed significant differences in reaction rates and the primary CYP isoforms involved across species. nih.govmdpi.com Such variations could lead to quantitative differences in the formation of the O-demethylated metabolite, 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid.

Conjugating Enzymes: Species differences in UGT and SULT activity are also well-documented. nih.gov For example, some species may favor glucuronidation, while others may predominantly utilize sulfation for the clearance of phenolic compounds. This could lead to different ratios of glucuronide to sulfate conjugates in the urine and plasma of different species. The stereoselective metabolism of mandelic acid has been shown to differ between rats, mice, and rabbits, suggesting that the stereochemistry of the alpha-hydroxy acid moiety could also be a source of interspecies variation. researchgate.net

These potential differences are critical considerations when extrapolating preclinical data from animal models to humans.

Implications for Pharmacokinetic Research and Prodrug Design Considerations

The predicted metabolic pathways have significant implications for both pharmacokinetic studies and the potential design of prodrugs.

Implications for Pharmacokinetic Research: The extensive Phase I and Phase II metabolism predicted for this compound suggests that it would likely undergo significant first-pass metabolism in the liver and potentially the intestine. This could result in low oral bioavailability of the parent compound. Pharmacokinetic studies would need to quantify not only the parent drug but also its major predicted metabolites (e.g., O-desmethyl, glucuronide, and sulfate conjugates) to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile. The potential for stereoselective metabolism, as seen with mandelic acid, would necessitate the use of chiral analytical methods to track the fate of individual enantiomers. researchgate.net

Prodrug Design Considerations: The presence of hydroxyl and carboxylic acid groups makes this compound a candidate for prodrug design to overcome potential pharmacokinetic limitations.

Masking Polar Groups: The carboxylic acid and alpha-hydroxyl groups are polar and are sites for rapid conjugation. These groups could be masked using ester linkages to create a more lipophilic prodrug. nih.gov Such a modification could enhance membrane permeability and protect the molecule from rapid first-pass metabolism. These ester-based prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. nih.gov

Improving Metabolic Stability: If O-demethylation proves to be a rapid clearance pathway leading to inactive metabolites, a prodrug strategy could involve modifying the 3-methoxyphenyl (B12655295) group itself, although this is a more complex synthetic challenge. A more common approach is to mask the functional groups that are targets for conjugation, thereby slowing down metabolic clearance and prolonging the drug's half-life. mdpi.com

The design of any prodrug would require careful consideration of the rate of conversion back to the active parent compound to ensure therapeutic efficacy. nih.gov

Computational Studies and Molecular Modeling of 2 Hydroxy 2 3 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are used to model electronic interactions and predict a variety of molecular attributes. For 2-hydroxy-2-(3-methoxyphenyl)acetic acid, these calculations can elucidate the influence of the hydroxyl, methoxy (B1213986), and carboxylic acid functional groups on the molecule's electronic environment.

Modern computational methods can predict the structure of compounds with high probability and determine the most thermodynamically stable molecular geometries. researchgate.net DFT calculations at a specific level of theory, such as B3LYP with a 6-31G* basis set, can be used to generate electrostatic potential maps. These maps identify the nucleophilic and electrophilic regions of the molecule, which is crucial for predicting its interaction with biological targets.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.com Global reactivity descriptors, which provide insight into the molecule's behavior as a whole, can be calculated from these energies.

Table 1: Predicted Reactivity Descriptors from DFT Calculations

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A lower IP value corresponds to better electron-donating capacity. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A higher EA value corresponds to better electron-accepting capacity. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. mdpi.com |

| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | Influences the nature of chemical bonding and interactions. |

Furthermore, DFT can be used to predict spectroscopic properties. Vibrational analysis allows for the prediction of infrared (IR) spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is crucial for understanding the potential mechanism of action of a compound. For this compound, docking simulations could be performed against various enzymes, such as cyclooxygenase-2 (COX-2), which is a common target for anti-inflammatory drugs. nih.gov The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. Lower binding energy values suggest a more stable ligand-protein complex. nih.govfip.org

The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Generating the 3D conformation of the ligand, this compound.

Using software like AutoDock to explore possible binding poses of the ligand within the active site of the protein. nih.gov

Analyzing the results to identify the most favorable binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. fip.org MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and confirming the stability of the interactions predicted by docking. fip.orgmdpi.com This can reveal, for example, how a compound orients itself within a biological membrane or how it maintains contact with key amino acid residues in an enzyme's active site. mdpi.com

Table 2: Example of Molecular Docking Results for this compound against a Hypothetical Target (e.g., COX-2)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | -7.8 | ARG 120, TYR 355 | Hydrogen Bond with carboxylic acid |

| VAL 523, SER 530 | Hydrophobic, Hydrogen Bond with hydroxyl group | ||

| Reference Drug (e.g., Ibuprofen) | -7.2 | ARG 120, TYR 385 | Hydrogen Bond, Pi-Alkyl |

Prediction of Synthetic Pathways, Reaction Intermediates, and Transition States

Computational chemistry can also guide the development of efficient synthetic routes. Theoretical calculations can be used to evaluate the feasibility of different reaction pathways by calculating the energies of reactants, products, reaction intermediates, and transition states. mdpi.com

For a molecule like this compound, a potential synthesis could involve multiple steps. For example, a proposed pathway could be a multicomponent reaction. mdpi.com Computational models can help predict the most likely sequence of events. This might involve:

Step 1: A base-catalyzed condensation of a glyoxal (B1671930) derivative with a compound like Meldrum's acid to form an unstable aroylmethylene intermediate. mdpi.com

Step 2: The subsequent addition of another reactant to this intermediate.

Step 3: An acid-catalyzed cyclization or cleavage to yield the final product. mdpi.com

Quantum chemical methods can be used to calculate the activation energy for each step, identifying the rate-limiting step of the reaction. By modeling the transition state structures, chemists can gain a deeper understanding of the reaction mechanism, which can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and purity of the target compound. dntb.gov.ua

In Silico Predictions for Pharmacological Properties and Interactions

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. scielo.br Platforms like SwissADME and pkCSM use a molecule's structure to estimate its pharmacokinetic and pharmacodynamic profile, helping to identify potentially promising candidates and flag those with unfavorable properties. scielo.br This predictive step is fundamental to reducing research time and costs. scielo.br

For this compound, these tools can predict a range of properties based on its chemical structure.

Table 3: Example of Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Value/Outcome | Significance |

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the brain, potentially reducing CNS side effects. | |

| Distribution | Volume of Distribution (VDss) | Low | Indicates the compound may be largely confined to the bloodstream. |

| Metabolism | CYP450 2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this specific enzyme. |

| CYP450 3A4 Inhibitor | Yes | Potential for interactions with other drugs metabolized by this common enzyme. | |

| Excretion | Total Clearance | Moderate | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Toxicity | No | Predicts a low probability of the compound being mutagenic. |

| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmia. |

These predictions provide a valuable preliminary assessment, guiding further experimental investigation. While in silico results require in vitro and in vivo validation, they are an indispensable part of modern computational drug design. nih.gov

Emerging Research Directions and Future Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Methodologies, Including Green Chemistry Principles

The synthesis of optically pure α-hydroxy carboxylic acids, such as 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, is a critical area of research, driven by their importance as building blocks in the pharmaceutical industry. nih.govresearchgate.net Traditional chemical synthesis methods for mandelic acid and its derivatives often involve harsh conditions, the use of hazardous reagents, and the production of significant waste, making them environmentally unsustainable. researchgate.net Consequently, there is a growing emphasis on developing novel and sustainable synthetic methodologies that align with the principles of green chemistry.

Biocatalysis has emerged as a highly promising green alternative. researchgate.net This approach utilizes enzymes to catalyze chemical reactions with high efficiency and stereoselectivity under mild conditions. researchgate.net For the synthesis of mandelic acid analogues, several enzymatic routes are being explored:

Nitrile Hydrolysis: Nitrilases are enzymes that can directly convert nitriles to carboxylic acids. The use of nitrilases in the hydrolysis of mandelonitrile (B1675950) and its analogues can produce high concentrations of the desired (R)- or (S)-enantiomers of mandelic acids with excellent enantiomeric excess. nih.gov

Ester Hydrolysis and Esterification: Lipases and esterases are widely used for the kinetic resolution of racemic esters of mandelic acids through hydrolysis or for the enantioselective esterification of the acid. nih.govresearchgate.net

Ketone Reduction and Alcohol Oxidation: Dehydrogenases are employed for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids or for the oxidation of racemic α-hydroxy acids to resolve the desired enantiomer. nih.govresearchgate.net

These biocatalytic methods offer significant advantages over traditional chemical routes, including reduced environmental impact, higher selectivity, and milder reaction conditions. For instance, the use of immobilized enzymes allows for easier catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being developed to leverage the strengths of both approaches, enabling the efficient and sustainable production of complex chiral molecules like this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Mandelic Acid Derivatives

| Method | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Use of strong acids/bases, high temperatures, and pressures. orgsyn.org | Well-established, high yields in some cases. | Harsh conditions, low stereoselectivity, significant waste generation. researchgate.net |

| Biocatalytic Synthesis | Use of enzymes (nitrilases, lipases, dehydrogenases). nih.govresearchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and cost can be a limitation, lower product concentrations in some cases. nih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reaction steps. nih.gov | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Can be complex to design and optimize. |

Exploration of Undiscovered Biological Activities and Therapeutic Niches for this compound

While the specific biological activities of this compound are not yet extensively documented, the broader class of aryl acetic and mandelic acid derivatives exhibits a wide range of pharmacological properties, suggesting potential therapeutic niches for this compound. orientjchem.orgnih.gov

Structurally related compounds have demonstrated significant biological effects. For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Furthermore, some mandelic acid derivatives have been investigated for their preservative and antiseptic actions. nih.govresearchgate.net The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as seen in this compound, can influence the compound's antioxidant potential. The isomer, 4-Hydroxy-3-methoxymandelic acid (vanillylmandelic acid), is a metabolite of catecholamines and has been studied for its antioxidant properties and its potential as a precursor in pharmaceutical development. chemimpex.com

Given these precedents, future research into this compound could uncover novel therapeutic applications in areas such as:

Anti-inflammatory and Analgesic Effects: Drawing parallels with other aryl acetic acids, this compound could be investigated for its potential to modulate inflammatory pathways. orientjchem.org

Antioxidant Activity: The phenolic hydroxyl group suggests that the compound may possess free-radical scavenging capabilities, which could be beneficial in conditions associated with oxidative stress. chemimpex.com

Antimicrobial Properties: The antiseptic properties of mandelic acid itself warrant an investigation into the antimicrobial potential of its derivatives. nih.gov

Systematic screening of this compound against various biological targets is necessary to elucidate its specific pharmacological profile and identify promising therapeutic avenues.

Integration with Nanotechnology for Advanced Delivery Systems

Nanotechnology offers transformative potential for enhancing the efficacy and safety of therapeutic agents through the development of advanced drug delivery systems. While specific research on the nano-formulation of this compound is not yet available, the principles of nanotechnology can be extrapolated to this compound.

Nanoencapsulation, the process of enclosing a therapeutic agent within a nanoscale carrier, can offer several advantages:

Improved Solubility and Bioavailability: For compounds with poor water solubility, nano-formulations can enhance their dissolution and absorption in the body.

Targeted Delivery: Nanoparticles can be surface-functionalized with ligands that specifically bind to receptors on target cells or tissues, thereby concentrating the therapeutic agent at the site of action and reducing systemic side effects.

Controlled Release: The release of the encapsulated compound can be modulated to occur over a prolonged period or in response to specific stimuli (e.g., pH, temperature), leading to improved therapeutic outcomes.